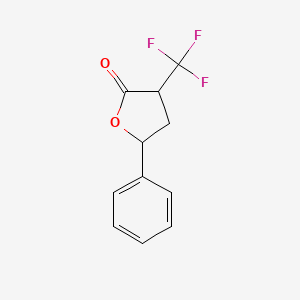

5-Phenyl-3-(trifluoromethyl)oxolan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-3-(trifluoromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c12-11(13,14)8-6-9(16-10(8)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJOFAAYDXZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370081 | |

| Record name | 5-phenyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241819-52-3 | |

| Record name | Dihydro-5-phenyl-3-(trifluoromethyl)-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241819-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-phenyl-3-(trifluoromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one: A Strategic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of fluorine-containing moieties into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When combined with the γ-butyrolactone (oxolan-2-one) ring, a privileged structure found in numerous natural products with diverse biological activities, the resulting molecule presents a compelling scaffold for novel therapeutic development.[3][4]

This technical guide provides a comprehensive, field-proven framework for the synthesis and characterization of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, offers a detailed, self-validating experimental protocol, and outlines a complete analytical workflow for structural confirmation and purity assessment. It is designed to serve as a practical and authoritative resource for researchers engaged in synthetic chemistry and drug discovery.

Introduction: The Imperative for Trifluoromethylated Lactones

The convergence of the trifluoromethyl group and the γ-butyrolactone core represents a powerful tactic in drug design. The CF3 group acts as a bioisostere for various groups and can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[5] Its strong electron-withdrawing nature and steric bulk can lead to improved target binding and increased bioavailability.[1]

Simultaneously, the γ-butyrolactone motif is a recurring feature in compounds with significant anti-tumor, antimicrobial, and anti-inflammatory properties.[3][6] The synthesis of novel derivatives, therefore, opens avenues for the discovery of new chemical entities with potentially enhanced therapeutic indices. 5-Phenyl-3-(trifluoromethyl)oxolan-2-one is a prime example of such a target, combining the stability and electronic influence of the CF3 group with the established biological relevance of the phenyl-substituted lactone framework.

Synthetic Strategy and Retrosynthetic Analysis

While numerous methods exist for the synthesis of lactones and the introduction of trifluoromethyl groups, a robust and efficient strategy is paramount. A direct, one-pot synthesis is often challenging. Therefore, a multi-step, convergent approach is proposed, grounded in well-established and reliable transformations.

Our retrosynthetic analysis identifies a key disconnection point: the formation of the lactone ring. A highly effective strategy involves the nucleophilic addition of a trifluoromethyl group to a suitable electrophile, followed by cyclization. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is an exemplary choice for this transformation due to its stability, commercial availability, and the high stereoselectivity often achieved in its fluoride-catalyzed additions.[7]

The proposed forward synthesis, therefore, initiates with a readily available precursor, styrene oxide, which reacts with the enolate of a trifluoromethylated ester. This approach offers excellent control over the introduction of the required functionalities at the correct positions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful synthesis is confirmed by rigorous characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl trifluoroacetate | ReagentPlus®, ≥99% | Sigma-Aldrich | |

| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich | |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere |

| Styrene oxide | 97% | Sigma-Aldrich | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup |

| Saturated Sodium Bicarbonate | Aqueous solution | Lab Preparation | For workup |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | For drying |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography |

| Hexanes | HPLC Grade | Fisher Scientific | For chromatography |

Experimental Workflow Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A synthesis of γ-trifluoromethyl α,β-unsaturated γ-butyrolactones using CF(3)SiMe(3) as a trifluoromethylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

An In-depth Technical Guide to the Physicochemical Characterization of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

Executive Summary

5-Phenyl-3-(trifluoromethyl)oxolan-2-one is a novel molecular entity featuring a γ-butyrolactone core, a structure of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As experimental data for this specific molecule is not publicly available, this document outlines the predictive analysis, rationale, and detailed experimental protocols necessary to establish its drug-like properties. It is intended for researchers, medicinal chemists, and drug development professionals who require a practical, field-proven approach to characterizing new chemical entities. We will delve into the critical parameters of lipophilicity (LogP), aqueous solubility, and chemical stability, providing not just methodologies but the scientific reasoning that underpins these experimental choices.

Introduction to the Core Moiety: Structure and Predicted Properties

5-Phenyl-3-(trifluoromethyl)oxolan-2-one presents a unique combination of functional groups that are expected to govern its behavior in biological systems. Understanding its fundamental structure is key to predicting its properties and designing appropriate characterization assays.

-

IUPAC Name: 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

-

Molecular Formula: C₁₁H₉F₃O₂

-

Molecular Weight: 246.18 g/mol

-

SMILES: C1(C(C(=O)OC1C2=CC=CC=C2)C(F)(F)F))

-

InChI Key: (Generated upon synthesis and characterization)

The molecule's architecture consists of:

-

A γ-Butyrolactone Ring: A five-membered lactone that is generally polar and can act as a hydrogen bond acceptor.[1]

-

A C5 Phenyl Group: This bulky, hydrophobic group will significantly influence lipophilicity and potential aromatic interactions (e.g., π-π stacking) with biological targets.

-

A C3 Trifluoromethyl Group: The electron-withdrawing nature of the CF₃ group can impact the chemical reactivity of the lactone ring. Crucially, it is known to increase a molecule's lipophilicity and can block metabolic attack, thereby enhancing pharmacokinetic properties.

To guide our experimental work, we can extrapolate from the known properties of its parent compound, 5-phenyloxolan-2-one (also known as γ-Phenyl-γ-butyrolactone).[2]

Table 1: Predicted Physicochemical Properties of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

| Property | Parent Compound Value (5-phenyloxolan-2-one) | Predicted Value/Trend for Target Compound | Rationale for Prediction |

| Molecular Weight | 162.18 g/mol [2] | 246.18 g/mol | Addition of a CF₃ group in place of H. |

| XLogP3-AA (LogP) | 1.7[2] | > 2.5 | The CF₃ group is strongly lipophilic, typically increasing LogP by 0.5-1.0 log units. |

| Hydrogen Bond Acceptors | 2[2] | 2 | The carbonyl and ether oxygens remain as the primary acceptors. |

| Hydrogen Bond Donors | 0[2] | 0 | No labile protons are present. |

| Aqueous Solubility | Insoluble in water[3] | Predicted to be very low | The increased molecular weight and significantly higher predicted LogP suggest poor aqueous solubility. |

| Melting Point | 36-37 °C[3] | Significantly Higher | The increased molecular weight, polarity, and potential for altered crystal packing due to the CF₃ group suggest a higher melting point. |

| Boiling Point | 306 °C[3] | Higher | The increased molecular weight and stronger intermolecular forces would lead to an elevated boiling point. |

Section I: Lipophilicity Determination (LogP)

Causality Behind Experimental Choice: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a cornerstone of drug design. It governs a molecule's ability to cross cell membranes, its binding to plasma proteins, its volume of distribution, and its susceptibility to certain metabolic pathways. A LogP between 1 and 3 is often considered a good starting point for oral bioavailability. Given our prediction of LogP > 2.5, precise experimental determination is critical. The shake-flask method remains the "gold standard" for its accuracy and direct measurement of partitioning.[4]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is designed to achieve thermodynamic equilibrium, providing a definitive LogP value.

-

Preparation of Phases: Prepare a sufficient quantity of 1-octanol and an aqueous buffer (typically phosphate-buffered saline, pH 7.4) and mutually saturate them by stirring them together vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Stock Solution Preparation: Prepare a stock solution of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one in 1-octanol at a concentration that will be detectable by the chosen analytical method (e.g., 1 mg/mL).

-

Partitioning: In a series of triplicate glass vials, add a precise volume of the octanol stock solution and the mutually saturated aqueous buffer. A common ratio is 1:1, but this can be adjusted if the compound is extremely lipophilic or hydrophilic.

-

Equilibration: Seal the vials and shake them gently on a flatbed shaker at a controlled ambient temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A 24-hour period is standard to ensure complete partitioning.[5]

-

Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure a clean separation of the octanol and aqueous layers.

-

Sampling and Analysis: Carefully withdraw a known volume from both the octanol and aqueous layers. Quantify the concentration of the compound in each sample using a validated HPLC-UV method.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Section II: Aqueous Solubility Characterization

Causality Behind Experimental Choice: Poor aqueous solubility is a primary cause of failure for drug candidates.[6] It limits oral absorption and can complicate in vitro assay results. We must assess two forms of solubility:

-

Kinetic Solubility: Measures how quickly a compound precipitates from a solution when added from a DMSO stock. This mimics conditions in high-throughput screening (HTS) and is crucial for ensuring the validity of early-stage bioassays.[7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. This value is essential for formulation development and predicting gastrointestinal absorption.[6][8]

Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)

-

Compound Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Setup: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions to create a range of concentrations. The final DMSO concentration should be kept low and consistent (e.g., <1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period, typically 1-2 hours.[5]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed above the background is defined as the kinetic solubility.

Section III: Chemical Stability Assessment

Causality Behind Experimental Choice: A drug candidate must be stable enough to survive storage, formulation, and administration. A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients. [9]Forced degradation studies are used to intentionally stress the compound to produce likely degradants, which is essential for developing and validating such a method, typically using HPLC. [10]

Experimental Protocol: Forced Degradation and HPLC Method Development

-

Forced Degradation Studies: Expose solutions of the compound to a range of stress conditions as mandated by ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature (lactone rings are often base-labile).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound (e.g., 80°C).

-

Photolytic Stress: Expose a solution to UV/Vis light.

-

Self-Validation: The goal is to achieve 5-20% degradation. Conditions should be adjusted (time, temperature, reagent concentration) to meet this target.

-

-

HPLC Method Development:

-

Column & Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen various mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve separation between the parent peak and any new peaks that appear in the stressed samples.

-

Gradient Optimization: Develop a gradient elution method to resolve all peaks within a reasonable run time.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in all stressed samples. This ensures that no degradant peaks are co-eluting.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.

Conclusion

The successful advancement of a new chemical entity like 5-Phenyl-3-(trifluoromethyl)oxolan-2-one is critically dependent on a robust and early understanding of its physicochemical properties. This guide provides a comprehensive, rationale-driven framework for this essential characterization. By employing gold-standard techniques such as the shake-flask method for LogP and thermodynamic solubility, alongside modern kinetic solubility and forced degradation studies, researchers can build a complete data package. This information is not merely a set of parameters but a foundational dataset that will guide medicinal chemistry optimization, inform formulation strategies, and ultimately de-risk the entire drug development process, paving the way for successful preclinical and clinical evaluation.

References

-

PubChem. (n.d.). gamma-Phenyl-gamma-butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

The Good Scents Company. (n.d.). (S)-dihydro-5-methyl-2(3H)-furanone. Retrieved from [Link]

-

MOLBASE. (n.d.). 5-methyl-3-(trifluoromethyl)oxolan-2-one. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

PubChem. (n.d.). 5-(3',4',5'-Trihydroxyphenyl)-gamma-valerolactone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. Retrieved from [Link]

-

RJ Wave. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

Sources

- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GAMMA-PHENYL-GAMMA-BUTYROLACTONE | 1008-76-0 [chemicalbook.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. asianpubs.org [asianpubs.org]

- 9. rjwave.org [rjwave.org]

- 10. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Scrutiny of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one: A Technical Guide for Advanced Drug Development

Abstract

In the landscape of contemporary drug discovery, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic characteristics of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, a compound of significant interest due to its trifluoromethylated lactone scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule. By dissecting the influence of the phenyl and trifluoromethyl substituents on the oxolan-2-one core, we aim to provide a predictive framework for the spectroscopic analysis of this and structurally related compounds.

Introduction: The Structural Significance of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. When coupled with a lactone, a prevalent motif in numerous natural products and pharmaceuticals, and a phenyl group, which can engage in crucial π-stacking interactions with biological targets, the resulting scaffold of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one presents a compelling candidate for further investigation in drug development pipelines. An unambiguous understanding of its three-dimensional structure and electronic properties, as revealed through spectroscopic methods, is the foundational step in unlocking its therapeutic potential.

This guide will systematically deconstruct the predicted spectroscopic signature of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, drawing upon established principles and spectral data from analogous structures to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed insight into the molecular framework of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, revealing the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic and aliphatic protons, with the trifluoromethyl group exerting a notable influence on the adjacent methine proton.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-5 | 5.3 - 5.6 | Doublet of doublets (dd) | JH5-H4a ≈ 8-10, JH5-H4b ≈ 5-7 | Benzylic proton, deshielded by the adjacent phenyl ring and the lactone oxygen. |

| H-3 | 3.8 - 4.2 | Doublet of quartets (dq) | JH3-H4a ≈ 7-9, JH3-H4b ≈ 5-7, ³JH-F ≈ 7-9 | Methine proton α to the electron-withdrawing trifluoromethyl group, leading to a downfield shift. Coupled to the diastereotopic H-4 protons and the three fluorine atoms. |

| H-4a, H-4b | 2.4 - 2.9 | Multiplet (m) | - | Diastereotopic methylene protons adjacent to two chiral centers, resulting in a complex multiplet. |

| Aromatic Protons | 7.2 - 7.5 | Multiplet (m) | - | Protons of the phenyl ring. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom, with the carbonyl and trifluoromethyl-substituted carbons being particularly informative.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Rationale |

| C-2 (C=O) | 170 - 175 | Singlet (s) | Typical chemical shift for a lactone carbonyl carbon. |

| C-5 | 78 - 82 | Singlet (s) | Carbon bearing the phenyl group and attached to the ring oxygen, resulting in a downfield shift. |

| C-3 | 68 - 75 | Quartet (q), ²JC-F ≈ 25-35 Hz | Carbon directly attached to the trifluoromethyl group, significantly deshielded and split into a quartet. |

| C-4 | 35 - 40 | Singlet (s) | Aliphatic methylene carbon. |

| CF₃ | 120 - 125 | Quartet (q), ¹JC-F ≈ 270-280 Hz | The carbon of the trifluoromethyl group exhibits a large one-bond coupling constant with the fluorine atoms. |

| Aromatic Carbons | 125 - 140 | Singlets (s) | Standard chemical shifts for phenyl carbons. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the trifluoromethyl group.

| Fluorine (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | CF₃ | -70 to -80 | Doublet (d) | ³JF-H3 ≈ 7-9 | The trifluoromethyl group is expected to show a single resonance, split by the adjacent H-3 proton. The chemical shift is typical for a CF₃ group attached to a saturated carbon.[1] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.

Figure 1: A standardized workflow for the acquisition and analysis of NMR data for 5-Phenyl-3-(trifluoromethyl)oxolan-2-one.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one will be dominated by the strong absorption of the lactone carbonyl group.

Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| C=O (Lactone) | 1780 - 1800 | Strong | The electron-withdrawing effect of the adjacent trifluoromethyl group will increase the carbonyl stretching frequency compared to an unsubstituted γ-butyrolactone (typically ~1770 cm⁻¹). |

| C-F | 1100 - 1300 | Strong, multiple bands | Characteristic stretching vibrations of the trifluoromethyl group. |

| C-O (Ester) | 1150 - 1250 | Strong | Stretching vibration of the C-O single bond within the lactone ring. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds of the oxolanone ring. |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak | Skeletal vibrations of the phenyl ring. |

Experimental Protocol for IR Data Acquisition

Figure 2: A streamlined workflow for obtaining the IR spectrum of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one using an ATR-FT-IR spectrometer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₉F₃O₂

-

Molecular Weight: 230.05 g/mol

-

Predicted m/z for [M+H]⁺: 231.0576

-

Predicted m/z for [M+Na]⁺: 253.0396

Predicted Fragmentation Pattern

The fragmentation of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one under electron ionization (EI) or electrospray ionization (ESI) is expected to proceed through several key pathways.

Figure 3: Predicted major fragmentation pathways for 5-Phenyl-3-(trifluoromethyl)oxolan-2-one in mass spectrometry.

Key Fragmentation Pathways:

-

Loss of the trifluoromethyl radical (•CF₃): This would result in a fragment at m/z 161.

-

Cleavage of the lactone ring: This can lead to the formation of a benzaldehyde radical cation (m/z 106) or a styrene radical cation (m/z 104).

-

Loss of the phenyl group: A fragment corresponding to the phenyl cation (m/z 77) is also a likely observation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4: General workflow for acquiring mass spectrometry data for 5-Phenyl-3-(trifluoromethyl)oxolan-2-one.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one. By understanding the expected spectroscopic signatures, researchers and drug development professionals can more efficiently and accurately characterize this and related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the structural elucidation process. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to serve as a robust framework for that endeavor.

References

-

SWGDrug. (2005). gamma-butyrolactone. Retrieved from [Link]

- Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (16). Sport und Buch Strauß.

- Witkowski, M. R., Ciolino, L. A., & DeFrancesco, J. V. (2006). GHB Free Acid: II. Isolation and Spectroscopic Characterization for Forensic Analysis. Journal of Forensic Sciences, 51(2), 330-339.

-

National Center for Biotechnology Information. (n.d.). gamma-Butyrolactone. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Butyrolactone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). gamma-Phenyl-gamma-butyrolactone. PubChem. Retrieved from [Link]

- Ibrahim, M. M., Al-Refai, M., Ayub, K., & Ali, B. F. (2016). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives: Experimental and Theoretical Studies. Journal of Fluorescence, 26(4), 1447–1455.

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

- Piñol, I., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.

Sources

Crystal structure analysis of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, a representative molecule embodying the structural motifs of interest in contemporary drug discovery. We will navigate the entire workflow, from synthesis and crystallization to data acquisition, structure elucidation, and in-depth analysis of the molecular and supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for rational drug design.

Introduction: The Significance of Trifluoromethylated Lactones in Drug Discovery

The introduction of a trifluoromethyl group into a molecular scaffold can profoundly influence its biological activity.[2][3] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can lead to improved membrane permeability, enhanced binding affinity for biological targets, and increased resistance to metabolic degradation.[2][3] γ-Lactones are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The combination of a trifluoromethyl group and a γ-lactone core, as seen in 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, presents a compelling scaffold for the development of novel therapeutics.

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure at the atomic level.[4][5][6] This precise structural information, including bond lengths, bond angles, and conformational details, is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.[4] This guide will provide a detailed, hypothetical, yet plausible, exploration of the crystal structure analysis of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, serving as a blueprint for the characterization of similar small molecules.

Synthesis and Crystallization

A plausible synthetic route to 5-Phenyl-3-(trifluoromethyl)oxolan-2-one can be envisioned through a multi-step process, culminating in a lactonization reaction. One potential pathway involves the reaction of a suitable precursor, which could be synthesized from commercially available starting materials.[7]

Hypothetical Synthetic Protocol

A potential synthetic route could involve the Michael addition of a trifluoromethyl-containing nucleophile to an α,β-unsaturated ester bearing a phenyl group, followed by reduction and subsequent lactonization. Another approach could be a silver-mediated oxidative trifluoromethylthiolation of an unsaturated carboxylic acid, followed by further modifications to yield the target lactone.[8]

Single Crystal Growth: A Critical Step

Obtaining high-quality single crystals is paramount for a successful X-ray diffraction experiment.[5][6]

Protocol for Crystallization:

-

Purification: The synthesized 5-Phenyl-3-(trifluoromethyl)oxolan-2-one is first purified to homogeneity, typically by column chromatography or recrystallization.

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable conditions for slow crystallization. Common solvents for small organic molecules include acetone, ethanol, methanol, ethyl acetate, and hexane.

-

Crystallization Technique:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals (ideally 30-300 microns in size) have formed, they are carefully harvested from the mother liquor and mounted for X-ray analysis.[6]

Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis lies in the collection and interpretation of X-ray diffraction data.[4][9]

Data Collection

Experimental Protocol:

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to minimize crystal damage during data collection at low temperatures.

-

Instrumentation: Data is collected on a suitable single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream. A hemisphere or full sphere of diffraction data is collected using a series of ω-scans, with narrow frame widths (e.g., 0.5°).[9][10]

-

Data Processing: The raw diffraction images are processed using appropriate software. This involves:

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The initial atomic positions are determined using direct methods, a common approach for small molecules.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. Anisotropic displacement parameters are typically used for non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are generally located in the difference Fourier map and refined with appropriate constraints or restraints.

-

Validation: The final structural model is validated using crystallographic software to ensure its quality and chemical reasonableness.

Hypothetical Crystallographic Data and Structural Interpretation

The following table presents plausible crystallographic data for 5-Phenyl-3-(trifluoromethyl)oxolan-2-one.

| Parameter | Hypothetical Value |

| Chemical Formula | C11H9F3O2 |

| Formula Weight | 246.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.63 |

| Absorption Coefficient (mm⁻¹) | 0.15 |

| F(000) | 504 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| 2θ range for data collection (°) | 4.0 to 55.0 |

| Reflections collected | 9120 |

| Independent reflections | 2300 [R(int) = 0.035] |

| Data / restraints / parameters | 2300 / 0 / 154 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Molecular Conformation

The crystal structure would reveal the precise three-dimensional arrangement of the 5-Phenyl-3-(trifluoromethyl)oxolan-2-one molecule. The phenyl ring is expected to be planar. The five-membered oxolan-2-one ring would likely adopt a non-planar conformation, such as an envelope or a twist conformation, to minimize steric strain. The relative stereochemistry of the phenyl and trifluoromethyl substituents would be unambiguously determined.

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one, several types of non-covalent interactions would be anticipated:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen atom of the lactone is a potential hydrogen bond acceptor, likely forming weak C-H···O interactions with hydrogen atoms from neighboring molecules.

-

C-H···F Interactions: The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors.

-

π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.

These interactions would collectively guide the formation of a well-defined three-dimensional supramolecular architecture.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for the crystal structure analysis of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one. The described methodologies, from synthesis and crystallization to detailed structural interpretation, provide a robust protocol for obtaining critical insights into the molecular and supramolecular properties of this and related compounds. The trifluoromethyl group is a powerful asset in drug design, and a thorough understanding of its structural implications through techniques like single-crystal X-ray diffraction is essential for the continued development of novel and effective therapeutics.[1] The data and protocols herein are intended to empower researchers in their pursuit of innovative drug discovery.

References

-

U.S. Food and Drug Administration. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Ferreira, I. C. F. R., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

ResearchGate. (2026, January 24). Synthesis of five-membered, CF3-containing lactones: structural and biological examinations. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones. Retrieved from [Link]

-

Britannica. (2025, December 16). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. Silver-mediated radical oxytrifluoromethylation of unsaturated carboxylic acids for the synthesis of γ-trifluoromethylthio lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. neutrons.ornl.gov [neutrons.ornl.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action (MoA) for the novel compound, 5-Phenyl-3-(trifluoromethyl)oxolan-2-one. As this is a compound with limited existing public data, this guide is structured as a strategic workflow, detailing the rationale and experimental protocols necessary for a thorough de novo MoA study.

Introduction: The Scientific Imperative

The compound 5-Phenyl-3-(trifluoromethyl)oxolan-2-one presents a compelling scaffold for investigation. It combines a γ-butyrolactone ring, a common motif in biologically active natural products, with a phenyl group and a trifluoromethyl (CF3) moiety. The CF3 group is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity through unique electronic interactions.[1] The lactone ring itself is an electrophilic entity, capable of reacting with nucleophilic residues in proteins.[2] This unique combination of structural features suggests a high potential for specific and potent biological activity, making a thorough MoA investigation not just necessary, but a critical step in evaluating its therapeutic potential.

This guide eschews a rigid template in favor of a logical, multi-phase investigational strategy that builds from broad phenotypic observations to a granular, molecular-level understanding of the compound's interactions within a biological system.

Phase 1: Phenotypic Profiling & Initial Mechanistic Assessment

The initial phase of an MoA study is designed to answer a fundamental question: What is the observable biological effect of this compound on whole cells? This phase provides the crucial context for subsequent, more focused biochemical and proteomic investigations.

Cellular Viability and Cytotoxicity Profiling

The first step is to determine the compound's effect on cell viability across a diverse panel of cell lines, for instance, the NCI-60 panel of human cancer cell lines. This provides initial insights into potential anti-proliferative activity and identifies cell lines that are particularly sensitive, which can be used as models in later experiments.[3]

Table 1: Hypothetical Cytotoxicity Data for 5-Phenyl-3-(trifluoromethyl)oxolan-2-one

| Cell Line | Histotype | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 7.5 |

| HCT-116 | Colon Carcinoma | 2.1 |

| A549 | Lung Carcinoma | 15.2 |

| PC-3 | Prostate Adenocarcinoma | 3.5 |

| HeLa | Cervical Adenocarcinoma | > 50 |

The MTT assay is a colorimetric method for assessing cell viability.[4]

-

Cell Seeding: Plate cells (e.g., HCT-116 and PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Determination of Cell Death Modality

Once cytotoxicity is established, it is crucial to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This is a key branch point in the investigation, as it points towards distinct signaling pathways.

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat a sensitive cell line (e.g., HCT-116) with the compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Phase 2: Target Deconvolution – The Search for Molecular Interactions

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of the compound. This is often the most challenging part of an MoA study. A multi-pronged approach combining both affinity-based and label-free methods is highly recommended for robust target identification.[5]

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for identifying and validating drug-target engagement in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.[6][7]

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods. A ligand-bound protein will typically be more stable and thus remain in the soluble fraction at higher temperatures.

A proteome-wide version of this technique, known as Thermal Proteome Profiling (TPP), can be employed to identify targets without a prior hypothesis by using quantitative mass spectrometry to analyze the entire soluble proteome.[8]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Target Identification: Chemical Proteomics

This approach uses a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[9]

-

Probe Synthesis: Synthesize an analogue of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one that incorporates an affinity tag (e.g., biotin) via a linker. The linker's attachment point and length are critical to minimize steric hindrance of the compound's binding.

-

Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.

-

Incubation: Incubate the lysate with the biotinylated probe. A parallel incubation with excess of the original, untagged compound should be performed as a competition control.

-

Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.

-

Washing: Wash the beads extensively to remove non-specific protein binders.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the protein lists from the probe-treated and competition control samples. Bona fide targets should be significantly enriched in the probe-treated sample and depleted in the competition sample.

Phase 3: Target Validation & Downstream Pathway Analysis

Once a list of high-confidence candidate targets is generated, it is imperative to validate them and to understand the functional consequences of their modulation by the compound.

Biochemical Validation: In Vitro Activity Assays

If a candidate target is an enzyme, its direct inhibition by the compound must be confirmed using a purified, recombinant version of the protein.[10]

-

Assay Setup: In a microplate, combine the purified enzyme, its substrate, and varying concentrations of 5-Phenyl-3-(trifluoromethyl)oxolan-2-one in an appropriate buffer.

-

Reaction Initiation: Initiate the reaction (e.g., by adding a cofactor or substrate).

-

Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This can be done through various methods like absorbance, fluorescence, or luminescence.

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using methods like Lineweaver-Burk or Michaelis-Menten to determine kinetic parameters.

Table 2: Hypothetical Enzyme Kinetic Data

| Parameter | No Inhibitor | + 10 µM Compound |

| Vmax | 100 nmol/min | 100 nmol/min |

| Km | 50 µM | 150 µM |

| Conclusion: | Competitive Inhibition |

Cellular Validation: Target Knockdown

To confirm that the engagement of the identified target is responsible for the observed cellular phenotype, one can use genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the knockdown of the target protein phenocopies the effect of the compound, it provides strong evidence for a direct on-target mechanism.

Downstream Signaling Analysis

The final step is to map the signaling pathways that are affected by the compound's interaction with its validated target. For example, if the target is a kinase, one would investigate the phosphorylation status of its known substrates.

-

Cell Treatment and Lysis: Treat cells with the compound for various time points and at different concentrations. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and its downstream effectors (including their phosphorylated forms).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the changes in protein expression and phosphorylation levels to map the affected signaling cascade.

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but essential endeavor in drug discovery and chemical biology. The integrated, multi-phase strategy outlined in this guide, progressing from broad phenotypic screening to specific target identification, validation, and pathway analysis, provides a robust framework for investigating 5-Phenyl-3-(trifluoromethyl)oxolan-2-one. By employing a combination of cutting-edge and foundational techniques, researchers can build a comprehensive and validated model of how this compound exerts its biological effects, paving the way for its potential development as a therapeutic agent or a chemical probe.

References

-

Proteomics. Wikipedia.[Link]

-

Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.[Link]

-

High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology.[Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.[Link]

-

Current Advances in CETSA. Frontiers.[Link]

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. PMC - NIH.[Link]

-

The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review. PMC - NIH.[Link]

-

Drawing graphs with dot. Graphviz.[Link]

-

Stability-based approaches in chemoproteomics. PMC - NIH.[Link]

-

Proteomic methods for drug target discovery. PubMed.[Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.[Link]

-

Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers.[Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.[Link]

-

DOT Language. Graphviz.[Link]

-

NHC-Catalyzed Enantioselective Synthesis of β-Trifluoromethyl-β-lactones. Sci-Hub.[Link]

-

A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.[Link]

-

Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.[Link]

-

The effects of sesquiterpene lactones on different components of signaling pathways... ResearchGate.[Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.[Link]

-

Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics.[Link]

-

Graphviz tutorial. YouTube.[Link]

-

Steady-state enzyme kinetics. The Biochemist - Portland Press.[Link]

-

Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase. Frontiers.[Link]

-

High Throughput Screening: Methods and Protocols. ResearchGate.[Link]

-

Using proteomics to improve the drug development process. Nautilus Biotechnology.[Link]

-

Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate.[Link]

-

(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

-

Overview of the three major signaling pathways regulating inflammation:... ResearchGate.[Link]

-

High-throughput screening (HTS). BMG LABTECH.[Link]

-

(PDF) Current Advances in CETSA. ResearchGate.[Link]

-

A Quick Introduction to Graphviz. FreeCodeCamp.[Link]

-

Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Books.[Link]

-

In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.[Link]

-

Applications of Proteomics in Drug Discovery. Technology Networks.[Link]

-

Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Nature 2011 480 224.pdf]([Link] Macmillan/files/publications/Nature 2011 480 224.pdf)

-

Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science.[Link]

-

Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase. PMC.[Link]

-

Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Discovery Betch.[Link]

-

Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.[Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. PMC.[Link]

-

What Are Enzyme Kinetic Assays?. Tip Biosystems.[Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing).[Link]

-

Target Identification and Validation (Small Molecules). UCL.[Link]

-

Trifluoromethylation. Wikipedia.[Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kosheeka.com [kosheeka.com]

- 4. scispace.com [scispace.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. annualreviews.org [annualreviews.org]

- 8. Proteomics - Wikipedia [en.wikipedia.org]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Edged Sword: A Technical Guide to Lipophilicity and Metabolic Stability of Trifluoromethylated Compounds

Foreword: The Rise of the Trifluoromethyl Group in Modern Drug Discovery

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly seeking molecular modifications that can favorably modulate the properties of drug candidates. Among the myriad of chemical motifs, the trifluoromethyl (CF3) group has emerged as a uniquely powerful tool, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1] Its strategic incorporation is a well-established strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1][2] This guide offers an in-depth exploration of the dual impact of the trifluoromethyl group on two critical drug-like properties: lipophilicity and metabolic stability. We will delve into the underlying physicochemical principles, provide field-proven experimental protocols, and offer insights to empower researchers in drug development to harness the full potential of trifluoromethylation.

Part 1: Deconstructing Lipophilicity in the Context of Trifluoromethylation

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of a trifluoromethyl group can significantly alter a compound's lipophilicity, a factor that must be carefully balanced to achieve optimal drug-like properties.[2]

The Physicochemical Underpinnings of the CF3 Group's Influence

The trifluoromethyl group is strongly electron-withdrawing and possesses a significant hydrophobic domain.[3] This inherent hydrophobicity generally leads to an increase in a molecule's lipophilicity when a hydrogen atom or a methyl group is replaced by a CF3 group.[2][4] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF3 group is +0.88, indicating its lipophilic nature.[2]

However, the impact of a CF3 group on lipophilicity is not always straightforward and can be context-dependent. The overall effect is a complex interplay of the group's hydrophobicity and its potent inductive effects, which can influence the polarity of the entire molecule.[5] For instance, attaching a CF3 group to an aromatic ring can reduce the electron density of the π-system, which can, in turn, affect its interactions with biological membranes and protein targets.[6]

Quantifying Lipophilicity: LogP and LogD

The most common metrics used to quantify lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).

-

LogP describes the partitioning of a neutral compound between two immiscible phases, typically n-octanol and water.[7][8]

-

LogD is a more physiologically relevant measure as it considers the partitioning of both the neutral and ionized forms of a compound at a specific pH, usually 7.4 to mimic physiological conditions.[8][9]

For ionizable compounds, the relationship between logP and logD is a function of the compound's pKa and the pH of the aqueous phase.[7][9]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol outlines the gold-standard shake-flask method for determining the distribution coefficient at pH 7.4.

Objective: To experimentally measure the ratio of a compound's concentration in n-octanol versus a pH 7.4 buffer.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Pre-saturate the n-octanol and PBS buffer by mixing them vigorously for at least 24 hours and then allowing the phases to separate.

-

-

Partitioning Experiment:

-

Add a small aliquot of the compound's stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) to achieve a final concentration in the µM range.

-

Add an equal volume of pre-saturated n-octanol to the vial.

-

Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a sufficient speed and duration (e.g., 3000 rpm for 10 minutes) to achieve complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) phases.

-

Analyze the concentration of the compound in each phase using a validated HPLC or LC-MS method.

-

-

Calculation of LogD7.4:

-

LogD7.4 = log10 ([Compound]octanol / [Compound]aqueous)

-

Self-Validation and Controls:

-

Run a blank (vehicle only) to check for interfering peaks.

-

Use a known compound with a well-established logD value as a positive control to validate the experimental setup.

-

Perform the experiment in triplicate to ensure reproducibility.

Part 2: Enhancing Metabolic Stability with Trifluoromethylation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. Poor metabolic stability can lead to rapid clearance, short half-life, and low bioavailability, ultimately hindering the development of a successful drug.[10] Trifluoromethylation is a widely employed strategy to enhance metabolic stability.[2][11]

The Trifluoromethyl Group as a Metabolic Shield

The primary mechanism by which the CF3 group enhances metabolic stability is by blocking sites of oxidative metabolism.[2][11] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[2] This makes the CF3 group highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[6][11][12]

By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, that metabolic pathway can be effectively shut down.[2][11] This "metabolic switching" can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[11] Furthermore, the strong electron-withdrawing nature of the CF3 group can deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism.[2][6]

Common Metabolic Pathways and the Role of CYP Enzymes

The cytochrome P450 superfamily of heme-containing monooxygenases is responsible for the phase I metabolism of a vast number of drugs.[6][13] Key CYP isozymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[6] These enzymes catalyze a variety of oxidative reactions, including:

-

Aliphatic hydroxylation: The addition of a hydroxyl group to an aliphatic carbon.

-

Aromatic hydroxylation: The addition of a hydroxyl group to an aromatic ring.

-

N- and O-dealkylation: The removal of an alkyl group from a nitrogen or oxygen atom.

Trifluoromethylation can effectively block these metabolic pathways at the site of substitution.

In Vitro Assessment of Metabolic Stability

Two primary in vitro assays are used to assess the metabolic stability of drug candidates: the microsomal stability assay and the plasma stability assay.

The following diagram illustrates a typical workflow for assessing the metabolic stability of a trifluoromethylated compound.

Caption: Workflow for in vitro metabolic stability assessment.

This assay determines the rate of a compound's metabolism by liver microsomes, which are rich in CYP enzymes.[14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized compound)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile with an internal standard for quenching and analysis

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a working solution of the test compound and positive control.

-

Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11]

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

Pre-warm the microsome solution and test compound in a 96-well plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[14]

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line is the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Self-Validating System:

-

Negative Control: Incubate the compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation.

-

Positive Control: A compound with known metabolic instability should be included to confirm the activity of the microsomes.

This assay evaluates a compound's stability in plasma, which contains various esterases and other enzymes that can degrade certain functional groups.[15]

Objective: To determine the stability of a test compound in plasma from different species.

Materials:

-

Test compound

-

Pooled plasma (human, rat, mouse, etc.)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Step-by-Step Methodology:

-

Incubation:

-

Sample Processing:

-

Centrifuge the samples to precipitate plasma proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

-

If significant degradation is observed, the half-life can be calculated as described for the microsomal stability assay.

-

Part 3: The Interplay and Optimization of Lipophilicity and Metabolic Stability

Achieving an optimal balance between lipophilicity and metabolic stability is a central challenge in drug discovery. While increasing lipophilicity can sometimes improve cell permeability and target engagement, it can also lead to increased metabolic liability. The trifluoromethyl group offers a means to navigate this complex relationship.

A Decision-Making Framework for Lead Optimization

The following diagram illustrates a decision-making process for optimizing lead compounds based on their lipophilicity and metabolic stability profiles.

Caption: A decision-making framework for lead optimization.

Quantitative Data Summary: Impact of Trifluoromethylation

The following table summarizes the typical effects of replacing a methyl group with a trifluoromethyl group on key ADME parameters.

| Parameter | Methyl (-CH3) Compound | Trifluoromethyl (-CF3) Compound | Rationale for Change |

| LogD7.4 | Lower | Higher | The CF3 group is more lipophilic than the CH3 group.[2] |

| Metabolic Stability (t½) | Shorter | Longer | The C-F bond is stronger than the C-H bond, blocking oxidative metabolism.[2][11] |

| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolism leads to lower clearance by the liver.[11] |

| Number of Metabolites | Higher | Lower | Blocking a primary metabolic site reduces the formation of metabolites.[11][17] |

Conclusion: A Powerful, Yet Nuanced, Tool

The trifluoromethyl group is undeniably a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. Its ability to concurrently enhance metabolic stability and modulate lipophilicity makes it a highly attractive substituent. However, its application requires a nuanced understanding of its physicochemical properties and a systematic experimental approach to validate its effects. By employing the principles and protocols outlined in this guide, researchers can more effectively leverage trifluoromethylation to design safer and more effective medicines.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). ACS Publications. Retrieved January 26, 2026, from [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Papahana. Retrieved January 26, 2026, from [Link]

-